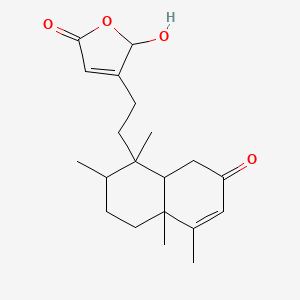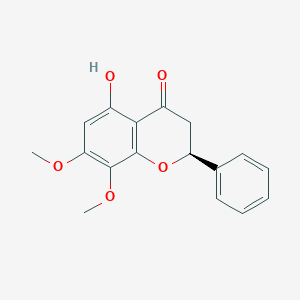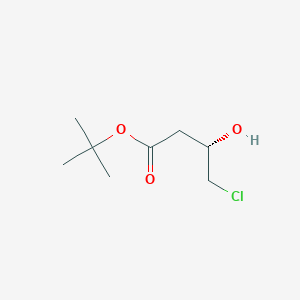![molecular formula C10H15NO2 B1149048 3-氨基双环[2.2.1]庚-5-烯-2-羧酸乙酯 CAS No. 105786-34-3](/img/structure/B1149048.png)
3-氨基双环[2.2.1]庚-5-烯-2-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is an organic compound belonging to the class of bicyclic compounds. It features a bicyclo[2.2.1]heptane skeleton, which is a common structural motif in organic chemistry due to its rigidity and unique reactivity. This compound is of interest in various fields, including synthetic organic chemistry and medicinal chemistry, due to its potential biological activities and utility as a building block for more complex molecules.
科学研究应用
Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its rigid bicyclic structure makes it a valuable scaffold in the design of novel compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common synthetic route is as follows:
Starting Materials: Cyclopentadiene and ethyl acrylate.
Reaction Conditions: The reaction is carried out under thermal conditions, typically at temperatures ranging from 60°C to 100°C, to form the bicyclic intermediate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under basic conditions to introduce the amino group at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxo derivatives such as ketones or aldehydes.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of N-substituted derivatives with various functional groups.
作用机制
The mechanism of action of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can enhance binding affinity and specificity, making it a promising candidate for drug development. The exact pathways involved would depend on the specific biological context and target.
相似化合物的比较
Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other bicyclic compounds such as:
Norbornene: Similar bicyclic structure but lacks the amino and carboxylate functional groups.
Bicyclo[2.2.2]octane: Larger bicyclic system with different reactivity and properties.
Adamantane: Another rigid bicyclic compound with a different carbon framework.
Uniqueness: Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the presence of both amino and carboxylate functional groups on the bicyclic scaffold, which imparts distinct chemical reactivity and potential biological activity.
属性
CAS 编号 |
105786-34-3 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
ethyl (1R,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3/t6-,7+,8?,9+/m0/s1 |
InChI 键 |
SMNRHCYSKKEJLS-QRDCSKFFSA-N |
手性 SMILES |
CCOC(=O)C1[C@@H]2C[C@H]([C@H]1N)C=C2 |
SMILES |
CCOC(=O)C1C2CC(C1N)C=C2 |
规范 SMILES |
CCOC(=O)C1C2CC(C1N)C=C2 |
产品来源 |
United States |
Q1: What is the significance of the chirality of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate in the synthesis of pyrimido[2,1-a]isoindole enantiomers?
A1: The research demonstrates that using enantiomeric forms (di-endo and di-exo) of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate as starting materials leads to the synthesis of corresponding pyrimido[2,1-a]isoindole enantiomers []. This chirality transfer is crucial as different enantiomers of a molecule can exhibit different biological activities. The study confirms the transfer of chirality from the norbornene derivative to the final product. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1148968.png)
![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)



